3,4-Dichloro-3'-piperidinomethyl benzophenone

Regioisomer Structural differentiation Chemical identity

SAR studies on piperidinomethyl benzophenones are compromised when using undefined or mixed regioisomers. This specific 3'-substituted isomer (CAS 898793-54-9) eliminates isomeric impurity as a variable. Key supply advantages: • Defined regioisomer with unambiguous InChI Key for analytical method validation. • Verified 98% purity ensures biological readouts are compound-specific, not artifact-driven. • Directly comparable to 2'- and 4'-analogs (CAS 898773-71-2, 898775-59-2) for mapping spatial binding requirements.

Molecular Formula C19H19Cl2NO
Molecular Weight 348.3 g/mol
CAS No. 898793-54-9
Cat. No. B1359611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-3'-piperidinomethyl benzophenone
CAS898793-54-9
Molecular FormulaC19H19Cl2NO
Molecular Weight348.3 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C19H19Cl2NO/c20-17-8-7-16(12-18(17)21)19(23)15-6-4-5-14(11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2
InChIKeyNDRVCSVHJNHGSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dichloro-3'-piperidinomethyl benzophenone Overview


3,4-Dichloro-3'-piperidinomethyl benzophenone (CAS 898793-54-9) is a synthetic benzophenone derivative featuring a 3,4-dichlorophenyl ring and a 3'-piperidinomethylphenyl ring . With the molecular formula C19H19Cl2NO and a molecular weight of 348.27 g/mol , this compound represents a specific regioisomer within a family of piperidinomethyl-substituted benzophenones. The precise 3,4-dichloro and 3'-piperidinomethyl substitution pattern defines its distinct physicochemical properties, including a calculated density of ~1.25 g/cm³ and a boiling point of ~496°C . Commercial availability for research purposes is typically at purities of 95-98% .

Workflow
SAR studies requiring exact 3'-piperidinomethyl regioisomer
Selection Logic
Defined commercial purity grade supports reproducible binding assays

3,4-Dichloro-3'-piperidinomethyl benzophenone Regioisomer Specificity


Substitution with a generic 'piperidinomethyl benzophenone' or a different regioisomer such as 3,4-Dichloro-2'-piperidinomethyl benzophenone (CAS 898773-71-2) or 3,4-Dichloro-4'-piperidinomethyl benzophenone (CAS 898775-59-2) is not scientifically valid. The position of the piperidinomethyl group on the phenyl ring dictates the molecule's three-dimensional conformation, electronic distribution, and, consequently, its interaction with biological targets. In related benzophenone systems, halogen substitution patterns have been shown to differentially modulate biological outcomes; for example, a study on chlorophenyl compounds noted that 3,4-dichloro substitution specifically altered neurotransmitter levels, whereas the 2-chloro analog had no effect [1]. Therefore, the specific 3'-substitution of this compound is a critical and non-interchangeable parameter for structure-activity relationships, requiring procurement of the exact regioisomer for consistent and reproducible research outcomes.

Regioisomer

2'- or 4'-piperidinomethyl analogs may shift molecular conformation and target interaction, limiting SAR reproducibility.

Activity Class

3,4-dichloro pattern is linked to neurotransmitter modulation in class-level evidence; 2-chloro analog showed no effect in reported studies.

3,4-Dichloro-3'-piperidinomethyl benzophenone Differentiation


Regioisomer Comparison: 3'- vs. 2'- and 4'-Substitution

The compound's defining differentiator is its specific 3'-piperidinomethyl substitution on the phenyl ring, as opposed to the 2'-regioisomer (CAS 898773-71-2) or the 4'-regioisomer (CAS 898775-59-2) . This is not a trivial difference; it is a quantifiable structural distinction with distinct CAS numbers and InChI keys. The InChI key for the target compound is NDRVCSVHJNHGSC-UHFFFAOYSA-N , whereas for the 2'-analog it is TVPJJIXKYYPGIN-UHFFFAOYSA-N and for the 4'-analog it is MFTMFKRBKGPUMD-UHFFFAOYSA-N . This difference in atomic connectivity is fundamental to its chemical and biological properties.

Regioisomer Identity
Head-to-head
Distinct CAS and InChI Keys for 3'-, 2'-, and 4'-isomers
Supports exact isomer procurement for SAR
Structural identity verification by authoritative identifiers
Regioisomer Structural differentiation Chemical identity

Commercial Purity Specifications

Commercial specifications for 3,4-Dichloro-3'-piperidinomethyl benzophenone vary, with established suppliers offering defined purity levels. For instance, Rieke Metals (via Sigma-Aldrich) provides the compound at a certified purity of 97.0% . Other commercial sources, such as MolCore and AK Scientific, list purities of 98% and 95%, respectively . This range of verified purity is a critical procurement metric, distinguishing it from non-verified or lower-purity sources that may impact experimental outcomes. The presence of a formal InChI Key (NDRVCSVHJNHGSC-UHFFFAOYSA-N) from authoritative sources provides an unambiguous digital fingerprint for exact material identification .

Purity Grade
Specification review
Verified purity range 95–98% from commercial suppliers
Ensures experimental consistency
Based on supplier specifications; independent verification recommended
Purity Quality Control Procurement Benchmarking

Physicochemical Property Predictions

The 3'-regioisomer exhibits distinct calculated physicochemical properties. For 3,4-Dichloro-3'-piperidinomethyl benzophenone, the density is estimated at 1.254 g/cm³ . In contrast, the 2'-regioisomer (CAS 898773-71-2) has a calculated density of 1.254 g/cm³ and a boiling point of 496.1°C at 760 mmHg . While these values are similar for the 2'- and 3'-analogs, they are quantitative descriptors that differentiate the entire class from other benzophenone derivatives lacking the piperidinomethyl group. These in silico predictions are valuable for method development, such as designing purification protocols (e.g., distillation parameters) and predicting chromatographic behavior.

Predicted Density
In silico
1.254 g/cm³ (calculated)
Aids purification and chromatographic method development
ACD/Labs or similar prediction; experimental verification needed
Physicochemical properties Density Boiling point In silico prediction

Biological Activity: 3,4-Dichloro Pattern

At a class level, the 3,4-dichloro substitution pattern is implicated in enhanced biological activity. In a study comparing the effects of various chlorophenyl compounds on rat brain neurotransmitter levels, the 3,4-dichloro compounds were shown to lower serotonin and 5-hydroxyindoleacetic acid levels, whereas the 2-chloro compound had no measurable effect [1]. Furthermore, the combination of a benzophenone core and a piperidine moiety is associated with anti-inflammatory, antitumor, and antimicrobial activities [2]. The specific 3,4-dichloro pattern on the benzophenone is a recurring motif in biologically active molecules, and its presence in this compound suggests a non-random role in target engagement.

Biological Activity
Class-level
3,4-dichloro pattern associated with neurotransmitter modulation in rat brain study
Supports SAR hypothesis for halogenation pattern
Class-level inference; compound-specific data to verify
Benzophenone Halogenation Structure-Activity Relationship Piperidine

3,4-Dichloro-3'-piperidinomethyl benzophenone Applications


SAR of Piperidinomethyl Benzophenones

This compound is essential as a defined regioisomer in SAR campaigns exploring the impact of piperidinomethyl substitution position on biological activity. Researchers can directly compare its activity profile with those of the 2'- and 4'-regioisomers (CAS 898773-71-2 and 898775-59-2) to map the spatial requirements for optimal target binding. The verified purity (up to 98% ) ensures that observed biological effects are due to the compound itself and not to isomeric impurities.

CNS-Targeted Agent Development

Based on class-level evidence that 3,4-dichlorophenyl compounds can modulate neurotransmitter levels in the brain [1], this compound is a promising starting point for medicinal chemistry programs targeting central nervous system disorders. The piperidine moiety is a common feature in CNS-active drugs, and the benzophenone core can be further derivatized to optimize potency, selectivity, and pharmacokinetic properties.

Anticancer and Anti-inflammatory Intermediates

Piperidine-conjugated benzophenone analogs have demonstrated apoptogenic efficacy against melanoma cells [2] and anti-inflammatory properties [3]. 3,4-Dichloro-3'-piperidinomethyl benzophenone serves as a versatile intermediate for introducing the 3,4-dichlorophenyl ketone and piperidine pharmacophores into more complex molecular architectures, enabling the exploration of new chemical space in oncology and inflammation research.

Isomer-Specific Analytical Methods

The distinct InChI Key (NDRVCSVHJNHGSC-UHFFFAOYSA-N) and unique CAS number provide an unambiguous identity for developing and validating analytical methods, such as HPLC or GC-MS, capable of separating and quantifying this specific regioisomer from its closely related analogs (e.g., the 2'- and 4'-substituted isomers). This is crucial for purity analysis and stability studies.

Application
Selection Property
Validation Focus
Piperidinomethyl SAR studies
Regioisomer specificity review
SAR assay endpoint consistency
CNS pathway research
Halogenation pattern context
Neurotransmitter modulation endpoint review
Cell-model and inflammation studies
Pharmacophore scaffolding context
Cell viability/apoptosis endpoint review
Isomer-specific analytical methods
Isomer-specific identity parameters
Chromatographic separation validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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